![molecular formula C12H14ClNO3S B2448915 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 1248566-14-4](/img/structure/B2448915.png)
1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Description
1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a chemical compound that is commonly used in scientific research. It is a sulfonyl chloride derivative of indole and is often referred to as TMI or TMI-Cl. This compound has a variety of applications in biochemistry, pharmacology, and medicinal chemistry. In
Scientific Research Applications
Chemical Structure and Interactions
1,3,3,7-Tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride shares structural similarities with compounds that have been extensively studied for their unique chemical interactions and properties. For instance, the Sodium 2-oxo-3-semicarbazono-2,3-dihydro-1H-indole-5-sulfonate dihydrate presents specific configurations stabilized by intramolecular hydrogen bonds, indicating the potential complexity and interaction capabilities of related compounds (Pelosi et al., 2006).
Photoredox-Catalyzed Reactions
In scientific research, the compound's relatives have been part of innovative photoredox-catalyzed reactions. For example, a study detailed a visible-light-driven photoredox-catalyzed multicomponent reaction involving sulfonyl chlorides, showcasing the compound's potential in facilitating complex chemical reactions under redox-neutral mild conditions (Pramanik et al., 2020).
Catalytic Applications in Synthesis
The compound is structurally related to N1,N1,N2,N2-tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium chloride, which has been used as an efficient catalyst in the synthesis of various complex organic compounds. This highlights the potential of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride in catalyzing the synthesis of multifaceted organic structures (Sajadikhah et al., 2019).
Sulfonylation Processes
The compound is closely related to other sulfonyl chlorides used in sulfonylation processes. For example, efficient sulfonation of specific compounds using chlorosulfonic acid in acetonitrile has been studied, offering a clean and operationally simple protocol for synthesizing various sulfonamide derivatives. This indicates the compound's potential use in sulfonylation processes to obtain valuable chemical derivatives (Janosik et al., 2006).
Advanced Organic Synthesis
Further, the compound's structural relatives have been involved in advanced organic synthesis processes. For instance, the synthesis of dihydropyrrol-2-ones and tetrahydropyridines using ionic liquids as catalysts showcases the potential of related compounds in facilitating complex synthesis reactions under ambient conditions, offering insights into the versatility of 1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride in organic synthesis (Sajadikhah et al., 2019).
properties
IUPAC Name |
1,3,3,7-tetramethyl-2-oxoindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-7-5-8(18(13,16)17)6-9-10(7)14(4)11(15)12(9,2)3/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGONAAWUTVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2(C)C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3,7-tetramethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride |
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